2-(benzylsulfanyl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
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Overview
Description
2-(benzylsulfanyl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is an organic compound that features both indole and benzylsulfanyl functional groups. Compounds containing these groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves the following steps:
Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.
Introduction of the benzylsulfanyl group: This step may involve the reaction of a benzyl halide with a thiol to form the benzylsulfanyl group.
Coupling of the two moieties: The final step involves coupling the indole and benzylsulfanyl groups through an appropriate linker, often using a base or catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or ion channels, modulating their activity. The benzylsulfanyl group may also contribute to binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfanyl)-1H-indole: Lacks the ethanone linker but shares the indole and benzylsulfanyl groups.
1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one: Lacks the benzylsulfanyl group but contains the indole and ethanone moieties.
Uniqueness
2-(benzylsulfanyl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-benzylsulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c19-17(13-20-12-14-6-2-1-3-7-14)18-11-10-15-8-4-5-9-16(15)18/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQHNPGIDLXKOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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